Technical Monograph: Stearyl Phosphate (CAS 39471-52-8)
Technical Monograph: Stearyl Phosphate (CAS 39471-52-8)
Safety, Characterization, and Application in Lipid-Based Drug Delivery
Part 1: Chemical Identity & Physicochemical Characterization[1]
Core Identity
Stearyl Phosphate (CAS 39471-52-8) is an anionic alkyl phosphate ester, chemically defined as octadecyl dihydrogen phosphate . Unlike simple fatty alcohols, the phosphate head group confers significant acidity and anionic character, making it a critical interface modifier in pharmaceutical emulsions and lipid nanoparticles (LNPs).
| Property | Specification |
| IUPAC Name | Octadecyl dihydrogen phosphate |
| CAS Number | 39471-52-8 |
| Molecular Formula | C₁₈H₃₉O₄P |
| Molecular Weight | ~350.47 g/mol |
| Appearance | White to off-white waxy solid or flakes |
| Solubility | Insoluble in water (acid form); Soluble in hot organic solvents (ethanol, chloroform); Dispersible in water upon neutralization (pH > 7) |
| Melting Point | 75°C – 85°C (Dependent on mono/di-ester ratio) |
| pKa | ~1.5 – 2.0 (First ionization), ~6.0 – 7.0 (Second ionization) |
Structural Amphiphilicity
The molecule functions as a potent surfactant due to its "head-tail" architecture. The C18 hydrocarbon tail provides strong lipophilicity (integration into lipid bilayers/cores), while the phosphate head group allows for electrostatic stabilization of colloids.
Figure 1: Amphiphilic architecture of Stearyl Phosphate showing the C18 lipophilic tail and polar phosphate head.
Part 2: Safety Assessment & Hazard Profile (SDS Analysis)
GHS Classification & Toxicology
While stearyl alcohol is benign, the phosphate ester functionality renders CAS 39471-52-8 corrosive in its free acid form. It acts as a strong acid on mucous membranes.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).
-
H318: Causes serious eye damage (Eye Dam. 1).[1]
-
H302: Harmful if swallowed (Acute Tox. 4).[1]
Toxicological Data:
-
LD50 (Oral, Rat): ~1,500 mg/kg (Approximation based on phosphate ester analogs).[1]
-
LD50 (Dermal, Rabbit): >2,500 mg/kg.[1]
Handling & Emergency Protocols
Expert Insight: The waxy nature of stearyl phosphate can be deceptive. It adheres to skin and resists simple water washing due to its hydrophobicity.
Protocol for Exposure:
-
Skin Contact: Immediately physically remove bulk solid (scrape, do not wipe). Wash with polyethylene glycol (PEG 400) or ethanol to solubilize the lipid tail, then rinse copiously with soap and water. Water alone may seal the acid against the skin.
-
Eye Contact: Irrigate for 15 minutes. Isotonic saline is preferred over water to prevent osmotic stress on damaged tissue.
-
Spill Management: Do not sweep dry dust (inhalation risk). Dampen with inert oil or glycol, then scoop into corrosive waste containers.
Figure 2: Emergency response workflow emphasizing the solubilization step for lipophilic acid burns.
Part 3: Application in Drug Delivery (Solid Lipid Nanoparticles)
Scientific Rationale
In drug development, Stearyl Phosphate is utilized not just as an emulsifier, but as a Zeta Potential Modifier .
-
Mechanism: At physiological pH (7.4), the phosphate head group is ionized (negative). This creates a repulsive electrostatic layer around lipid nanoparticles (SLNs), preventing aggregation (Ostwald ripening).
-
Advantage: Unlike PEG-lipids, stearyl phosphate is biodegradable via phosphatases, releasing stearyl alcohol (GRAS) and inorganic phosphate.
Experimental Protocol: Anionic SLN Formulation
Objective: Synthesize Solid Lipid Nanoparticles (SLNs) encapsulating a hydrophobic drug (e.g., Curcumin or Ibuprofen) using Stearyl Phosphate as the anionic stabilizer.
Materials:
-
Solid Lipid: Glyceryl Monostearate (GMS) or Stearic Acid (200 mg).
-
Anionic Stabilizer: Stearyl Phosphate (CAS 39471-52-8) (50 mg).
-
Surfactant (Aqueous): Poloxamer 188 or Tween 80 (100 mg).
-
Solvent: Ethanol (2 mL) / Acetone (3 mL).
-
Aqueous Phase: Ultrapure Water (10 mL).
Methodology (Hot Homogenization):
-
Lipid Phase Preparation:
-
Melt GMS and Stearyl Phosphate together at 80°C (approx. 5°C above melting point).
-
Note: The Stearyl Phosphate must be fully dissolved in the lipid melt to ensure uniform surface distribution.
-
Dissolve the hydrophobic drug into this melt.
-
-
Aqueous Phase Preparation:
-
Dissolve Poloxamer 188 in water.[2] Heat to 80°C (matching lipid phase temperature is critical to prevent premature solidification).
-
-
Pre-Emulsification:
-
Add the aqueous phase to the lipid phase under magnetic stirring (500 RPM).
-
Critical Step: Adjust pH to 7.4 using 0.1M NaOH. This ionizes the Stearyl Phosphate, activating its surfactant properties.
-
-
High-Shear Homogenization:
-
Process the mixture using an Ultra-Turrax or sonicator probe (20 kHz, 40% amplitude) for 5 minutes.
-
Observation: The mixture should turn from a coarse white emulsion to a translucent nano-dispersion.
-
-
Cooling & Crystallization:
-
Rapidly cool the dispersion in an ice bath (4°C) to crystallize the lipid core, forming the SLNs.
-
-
Characterization:
-
Measure Particle Size (DLS) and Zeta Potential.
-
Target: Size < 200 nm; Zeta Potential < -30 mV (indicating stability provided by Stearyl Phosphate).
-
Figure 3: Fabrication workflow for Solid Lipid Nanoparticles using Stearyl Phosphate.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Phosphoric acid, octadecyl ester - Substance Details. Substance Registry Services. Retrieved from [Link][3]
-
Greenbook. (2015). Safety Data Sheet: Phosphate Esters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Stearyl Phosphate - Global Substance Registration System (GSRS). Retrieved from [Link]
